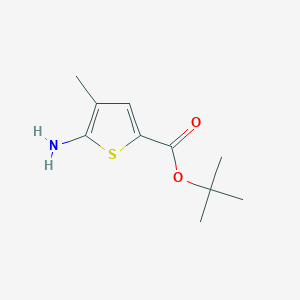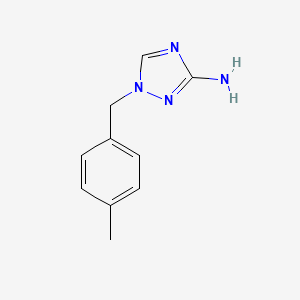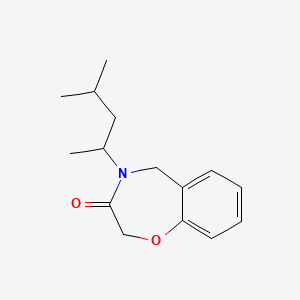
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate, also known as CDNB, is a chemical compound that is widely used in scientific research. This compound is highly reactive and is used in a variety of applications, such as enzyme assays and protein labeling.
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural features, such as those incorporating carbamothioyl, hydrazono, or dinitrobenzoate groups, are often synthesized and characterized to explore their chemical properties and potential applications. For instance, research on the synthesis and characterization of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents indicates a focus on developing compounds with potential therapeutic applications (Gomha, Salah, & Abdelhamid, 2014). Such studies often involve detailed analysis of the compound's structure, including spectral data and elemental analyses, to understand its reactivity and stability.
Pharmacological Evaluation
Compounds containing hydrazono, carbamothioyl, or dinitrobenzoate groups are evaluated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. For example, a study on the synthesis, characterization, and pharmacological evaluation of some new triazoles, which include dinitrophenyl groups, found that these compounds showed psychotropic effects and anti-inflammatory activity (Agarwal, Pande, Saxena, & Chowdhury, 1988). This highlights the potential of similar compounds for therapeutic uses.
Material Science Applications
In material science, compounds with specific functional groups are used to modify polymers or create new materials with desirable properties. Research on the synthesis, photophysical, and electrochromic characterization of wholly aromatic polyamide blue-light-emitting materials indicates the exploration of compounds for advanced material applications (Liou, Hsiao, Huang, & Yang, 2006). Such studies aim to develop new materials with specific optical or electronic properties.
Antimicrobial and Antioxidant Activities
The evaluation of novel compounds for antimicrobial and antioxidant activities is a significant area of research. For instance, the synthesis and in vitro and in silico studies of novel potential 1,3,4-thiadiazole-based molecules against microbial pathogens showcase the ongoing efforts to discover compounds with effective antimicrobial properties (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
properties
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S/c16-15(27)18-17-8-9-3-1-2-4-13(9)26-14(21)10-5-11(19(22)23)7-12(6-10)20(24)25/h1-8H,(H3,16,18,27)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDKNXNBUJPFY-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)


![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)